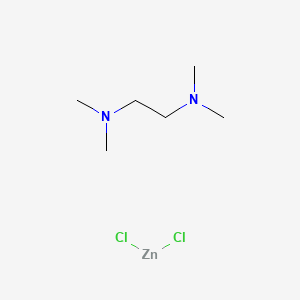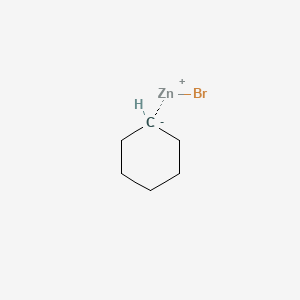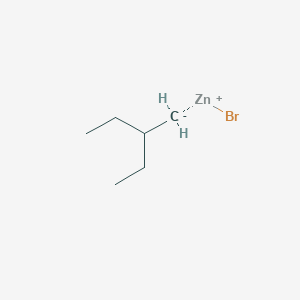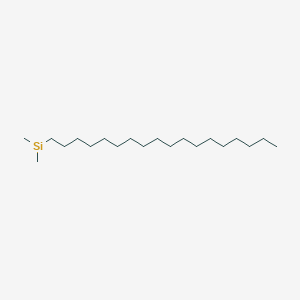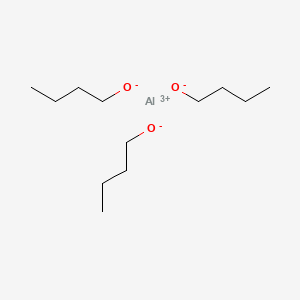
Aluminium tributanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Transcriptional Regulation of Aluminium Tolerance Genes
Research has focused on understanding how plants tolerate aluminium toxicity, especially in acid soils where trivalent aluminium (Al(3+)) ions are prevalent. Studies have identified genes responsible for Al(3+) tolerance in crop species and investigated the transcriptional regulation of these genes. This research is crucial for enhancing crop resilience to acidic soils, thereby supporting agricultural sustainability (Delhaize, Ma, & Ryan, 2012).
Organic Light-Emitting Diodes (OLEDs) and Aluminium Complexes
Aluminium complexes, notably Tris(8-hydroxyquinoline)aluminum(III) (Alq3), are extensively used in OLEDs for their electron transport and light-emitting capabilities. Studies explore the molecular orbitals and excited states of Alq3, contributing to the development of more efficient OLED materials and devices (Halls & Schlegel, 2001).
Aluminium Silicate Materials
Research on aluminium complexes has led to the development of homogeneous aluminosilicate materials through low-temperature thermolytic pathways. These materials, derived from new tris(tert-butoxy)siloxy aluminium complexes, show promise for applications in catalysis and materials science (Lugmair, Fujdala, & Tilley, 2002).
Alkylations Catalyzed by Ionic Liquids
Ionic liquids containing aluminium, such as 1-n-octyl-3-methylimidazolium bromide aluminium chloride, have been studied for their catalytic roles in the alkylation of isobutane with 2-butene. These studies contribute to the field of green chemistry by offering alternatives to traditional acid catalysis in petrochemical processes (Bui, Korth, Aschauer, & Jess, 2009).
Aluminium's Role in Neurodegenerative Diseases
Although not related to aluminium tributanolate specifically, research into the effects of aluminium exposure on human health has been extensive. Aluminium's potential link to neurodegenerative diseases, like Alzheimer's disease, is a topic of ongoing research. The neurotoxicity of aluminium and its mechanisms are explored to understand how exposure might contribute to such diseases (Maya, Prakash, Madhu, & Goli, 2016).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It is known that aluminium compounds can influence the immune response to vaccination
Biochemical Pathways
Aluminium compounds have been found to affect carbohydrate metabolism and glycolysis/gluconeogenesis
Result of Action
Aluminium compounds have been found to inhibit root growth by altering water and nutrient uptake
Action Environment
Environmental factors can influence the action, efficacy, and stability of Aluminium tributanolate. For example, the solubility of aluminium compounds is highly pH-dependent, which increases when pH decreases . This suggests that changes in environmental pH could affect the bioavailability and toxicity of this compound.
Propiedades
| { "Design of the Synthesis Pathway": "Aluminium tributanolate can be synthesized by reacting aluminium isopropoxide with butanoic acid in the presence of a catalyst.", "Starting Materials": [ "Aluminium isopropoxide", "Butanoic acid", "Catalyst (such as p-toluenesulfonic acid)" ], "Reaction": [ "Add aluminium isopropoxide to a reaction flask", "Add butanoic acid to the reaction flask", "Add a catalyst (such as p-toluenesulfonic acid) to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture to room temperature", "Filter the resulting precipitate", "Wash the precipitate with a suitable solvent (such as diethyl ether)", "Dry the product under vacuum" ] } | |
Número CAS |
3085-30-1 |
Fórmula molecular |
C4H10AlO |
Peso molecular |
101.10 g/mol |
Nombre IUPAC |
tributoxyalumane |
InChI |
InChI=1S/C4H10O.Al/c1-2-3-4-5;/h5H,2-4H2,1H3; |
Clave InChI |
DCUWYKMIVILRGQ-UHFFFAOYSA-N |
SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].[Al+3] |
SMILES canónico |
CCCCO.[Al] |
Otros números CAS |
3085-30-1 |
Pictogramas |
Flammable; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using Aluminum n-butoxide in the synthesis of lithium aluminate?
A: The choice of Aluminum alkoxide directly influences the crystalline phase of the lithium aluminate product. When Aluminum n-butoxide is used as a starting material, the hydrolysis reaction followed by heating under nitrogen atmosphere yields the γ-LiAlO2 phase. [] This is in contrast to using Aluminum iso-propoxide, which results in the α-LiAlO2 phase. [] The different phases of lithium aluminate exhibit distinct properties, making the choice of Aluminum alkoxide crucial for obtaining the desired material.
Q2: Are there any other factors influencing the formation of the γ-LiAlO2 phase when using Aluminum n-butoxide?
A: While the type of Aluminum alkoxide is a primary factor, the study reveals that the reaction conditions during hydrolysis also play a role. [] The temperature at which the γ-LiAlO2 phase forms can be influenced by the specific conditions employed during the hydrolysis of Aluminum n-butoxide. Notably, the study observed γ-LiAlO2 formation at temperatures as low as 550°C, highlighting the significance of controlling hydrolysis parameters. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587852.png)
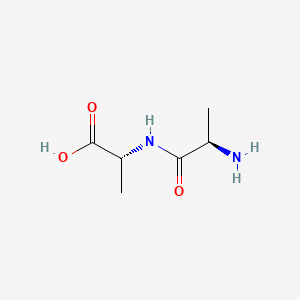
![[(E)-6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B1587854.png)
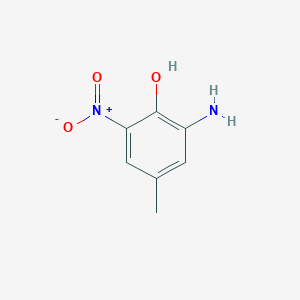
![3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B1587856.png)

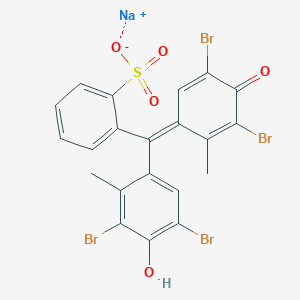


![Tris[bis(trimethylsilyl)amino] europium(III)](/img/structure/B1587863.png)
